

Technical Support Center: Tapinarof-Induced Folliculitis in Clinical Research

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Compound of Interest

Compound Name: Tapinarof

Cat. No.: B1666157

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering folliculitis in clinical studies of **tapinarof**.

Troubleshooting Guide: Managing Tapinarof-Induced Folliculitis

This guide offers a step-by-step approach for addressing folliculitis observed during experimental procedures.

Issue: A study participant has developed follicular papules and/or pustules in areas where **tapinarof** cream has been applied.

Recommended Actions:

- Assess and Grade the Severity:
 - Utilize the Common Terminology Criteria for Adverse Events (CTCAE) to grade the severity of the folliculitis.^{[1][2]} Most reported cases in clinical trials have been mild (Grade 1) to moderate (Grade 2).^{[1][2]}
 - Document the morphology of the lesions. **Tapinarof**-induced follicular events are often described as non-pustular and non-comedogenic.^[3]

- Consider Temporary Discontinuation:
 - For mild to moderate cases, a temporary interruption of **tapinarof** application at the affected sites is an effective management strategy. Application can be continued on other unaffected areas.
 - In the PSOARING and ADORING trials, most patients did not require dose modifications or treatment interruptions.
- Patient Education:
 - Educate the participant on the correct application of **tapinarof**, ensuring they apply a thin layer only to the affected plaques.
- Rule out Infectious Causes:
 - While **tapinarof**-induced folliculitis is typically non-bacterial, consider obtaining cultures if the presentation is atypical or pustular. In clinical trials, cultures of pustules have consistently been negative.
- Symptomatic Relief (If Necessary):
 - Although most cases are asymptomatic, if the patient experiences itching or discomfort, consider non-pharmacological interventions or appropriate symptomatic treatments.

Quantitative Data Summary

The following table summarizes the incidence of follicular events in the pivotal Phase 3 clinical trials for **tapinarof** in plaque psoriasis (PSOARING 1 & 2) and atopic dermatitis (ADORING 1 & 2).

Clinical Trial Program	Indication	Tapinarof 1% Incidence	Vehicle Incidence	Discontinuation Rate due to Folliculitis (Tapinarof Group)	Reference
PSOARING 1 & 2	Plaque Psoriasis	17.8% - 24.0%	0.6% - 1.5%	0.9% - 1.8%	
ADORING 1 & 2	Atopic Dermatitis	8.9% - 14.0%	0.6% - 1.5%	0% - 1.0%	

Experimental Protocols

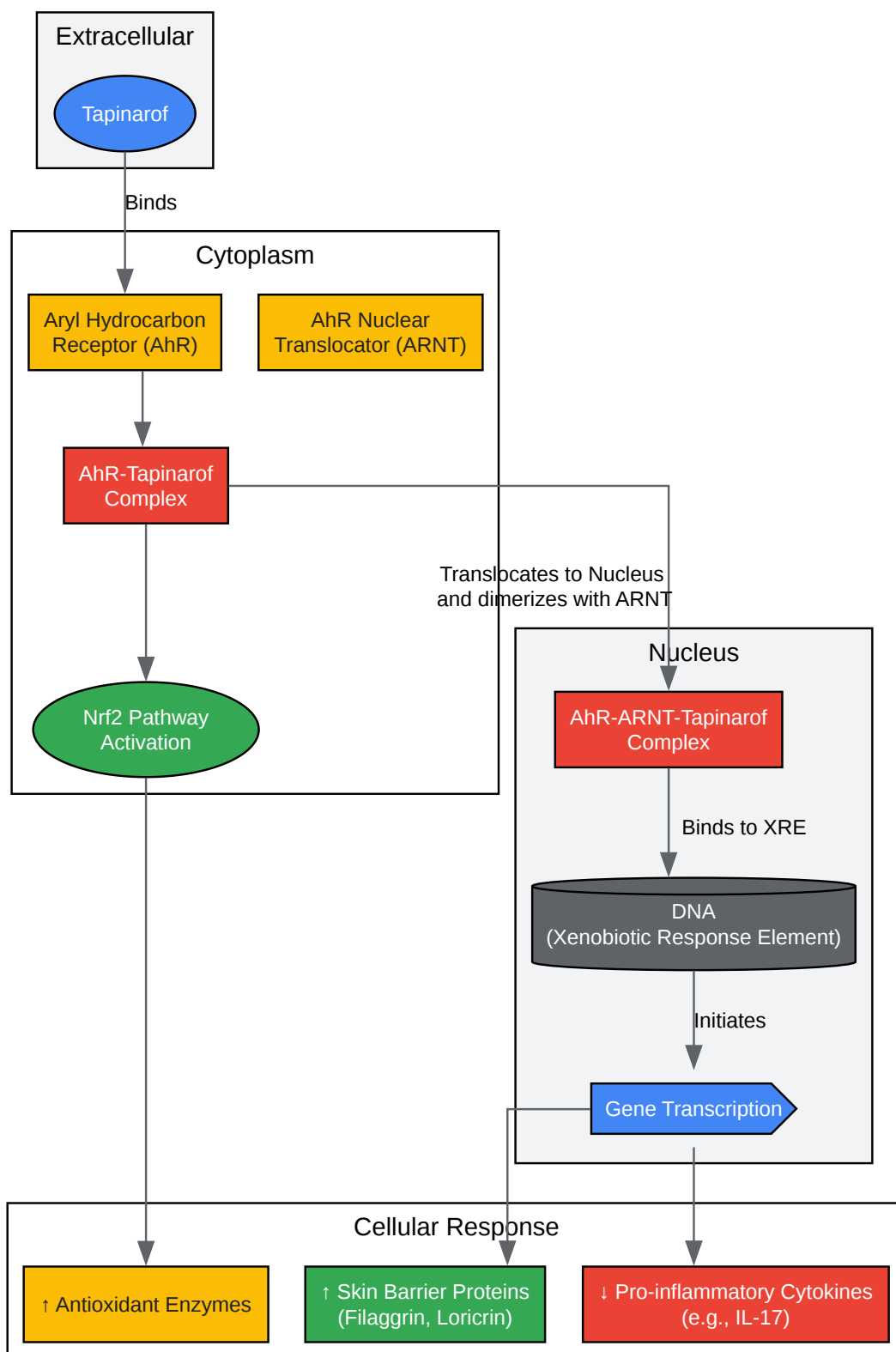
Assessment of Follicular Events in Clinical Trials:

In the PSOARING and ADORING clinical trial programs, follicular events were predefined as adverse events of special interest (AESI), and investigators received specific training for their identification and monitoring.

- **Definition of Follicular Event:** The definition was broadened beyond the standard Medical Dictionary for Regulatory Activities (MedDRA) term for folliculitis. It included a grouped category of MedDRA preferred terms such as "application site folliculitis," "folliculitis," and "keratosis pilaris." In the ADORING trials, investigators could also record folliculitis based on their clinical assessment in their own words.
- **Grading of Severity:** Folliculitis and contact dermatitis were identified and graded by investigators using the Common Terminology Criteria for Adverse Events (CTCAE).
 - Grade 1: Mild
 - Grade 2: Moderate
 - Grade 3: Severe
- **Data Collection:** Safety and tolerability assessments, including the incidence and frequency of follicular events, were conducted at regular intervals (e.g., every 4 weeks in PSOARING

3).

Visualizations



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Caption: **Tapinarof** Signaling Pathway.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of **tapinarof**-induced folliculitis?

A1: The exact mechanism is not fully elucidated, but it is thought to be an "on-target" effect related to **tapinarof**'s mechanism of action as an Aryl Hydrocarbon Receptor (AhR) agonist. AhR activation is known to regulate the epidermal differentiation complex. It is hypothesized that **tapinarof**'s upregulation of skin barrier components, such as filaggrin and loricrin, may lead to increased follicular cornification and subsequent plugging of the hair follicle, resulting in non-infectious follicular papules.

Q2: What is the typical clinical presentation of **tapinarof**-induced folliculitis?

A2: In clinical trials, **tapinarof**-associated follicular events are generally described as mild, self-limiting, non-pustular, and non-comedogenic. The morphology can sometimes be reminiscent of keratosis pilaris, with punctate erythematous follicular scaling macules and papules.

Q3: How soon after initiating **tapinarof** treatment does folliculitis typically appear?

A3: The mean time to the first onset of follicular events in the PSOARING trials was approximately 30-32 days. In the ADORING trials, the onset ranged from 18.5 to 86.8 days.

Q4: Is the folliculitis associated with **tapinarof** infectious?

A4: No, cultures of pustules from patients treated with **tapinarof** have been consistently negative for bacteria, yeast, and fungi.

Q5: Are there any specific patient populations that are more susceptible to **tapinarof**-induced folliculitis?

A5: The available data from the PSOARING and ADORING trials have not identified specific patient populations that are at a higher risk of developing folliculitis. The incidence rates were similar across a wide age range in the ADORING trials.

Q6: Does the folliculitis lead to high rates of treatment discontinuation?

A6: No, the discontinuation rates due to folliculitis in the **tapinarof** groups were low across the PSOARING (0.9–1.8%) and ADORING (0–1.0%) trials.

Q7: Is any specific treatment required for **tapinarof**-induced folliculitis?

A7: The clinical trial protocols for the PSOARING studies did not mandate any specific therapy for folliculitis. Management was at the discretion of the investigator and often involved temporary interruption of the study drug at the affected sites. The majority of cases were self-limited and resolved without intervention.

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